REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[Br:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([NH2:15])=[C:10]([CH3:16])[CH:9]=1.O>C(#N)C>[CH2:5]([O:4][C:2](=[O:3])[NH:15][C:11]1[C:12]([CH3:14])=[CH:13][C:8]([Br:7])=[CH:9][C:10]=1[CH3:16])[CH3:6]
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=C1)C)N)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
collected
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=C(C=C(C=C1C)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |